4-((2-(2-((2-Chlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate
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Overview
Description
4-((2-(2-((2-Chlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate is a complex organic compound that features a furan ring, a phenyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2-((2-Chlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate typically involves multiple steps:
Formation of the hydrazone: This step involves the reaction of 2-chlorophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Acylation: The hydrazone intermediate is then acylated using an acyl chloride or anhydride to introduce the 2-oxoacetyl group.
Condensation: The final step involves the condensation of the acylated hydrazone with furan-2-carboxylic acid under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-((2-(2-((2-Chlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring and phenyl groups can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones depending on the specific conditions.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-((2-(2-((2-Chlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 4-((2-(2-((2-Chlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-((2-(2-((2-Chlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate: shares similarities with other hydrazone derivatives and furan-based compounds.
Uniqueness
- The unique combination of the furan ring, phenyl group, and chlorophenyl group in this compound provides it with distinct chemical and biological properties that may not be present in other similar compounds.
Properties
CAS No. |
765275-57-8 |
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Molecular Formula |
C20H14ClN3O5 |
Molecular Weight |
411.8 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-chloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C20H14ClN3O5/c21-15-4-1-2-5-16(15)23-18(25)19(26)24-22-12-13-7-9-14(10-8-13)29-20(27)17-6-3-11-28-17/h1-12H,(H,23,25)(H,24,26)/b22-12+ |
InChI Key |
VPKZEMGLKKAXEA-WSDLNYQXSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CO3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CO3)Cl |
Origin of Product |
United States |
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